An In-depth Technical Guide to (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone
An In-depth Technical Guide to (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone, also known by its CAS number 1033201-74-9, is a synthetic compound featuring a halogen-substituted benzoyl group attached to a piperidine ring.[1] This molecule belongs to the broader class of benzoylpiperidine derivatives, a scaffold that is considered a "privileged structure" in medicinal chemistry.[2] The benzoylpiperidine framework is a key component in numerous bioactive compounds, including therapeutic agents targeting the central nervous system.[2][3] The presence of bromo and fluoro substituents on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can modulate its interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its relevance in the field of drug discovery.
Chemical Structure and Properties
The fundamental characteristics of (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone are summarized in the table below. The structure consists of a piperidine ring acylated at the nitrogen atom with a 3-bromo-4-fluorobenzoyl group.
| Property | Value | Source |
| IUPAC Name | (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone | N/A |
| CAS Number | 1033201-74-9 | [1] |
| Molecular Formula | C12H13BrFNO | [1] |
| Molecular Weight | 286.14 g/mol | [1] |
| SMILES | C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | N/A |
digraph "3_Bromo_4_fluorobenzoyl_piperidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the piperidine ring N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1.5!"]; C3 [label="C", pos="0,2!"]; C4 [label="C", pos="1.2,1.5!"]; C5 [label="C", pos="1.2,-0.5!"];
// Nodes for the benzoyl group C_carbonyl [label="C", pos="0,-1.5!"]; O_carbonyl [label="O", pos="0,-2.5!"]; C_phenyl_1 [label="C", pos="-1.5,-3.5!"]; C_phenyl_2 [label="C", pos="-2.8,-2.8!"]; C_phenyl_3 [label="C", pos="-3.8,-3.8!"]; C_phenyl_4 [label="C", pos="-3.2,-5!"]; C_phenyl_5 [label="C", pos="-1.8,-5.7!"]; C_phenyl_6 [label="C", pos="-0.8,-4.7!"]; Br [label="Br", pos="-5.2,-3.2!"]; F [label="F", pos="-4.2,-6!"];
// Edges for the piperidine ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Edges for the benzoyl group N1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_phenyl_6; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_3 -- Br; C_phenyl_4 -- F;
// Set node and edge colors for clarity node [fontcolor="#202124"]; edge [color="#5F6368"]; }
Caption: Chemical structure of (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone.
Synthesis Methodology
The synthesis of (3-bromo-4-fluorophenyl)(piperidin-1-yl)methanone is most reliably achieved through amide bond formation, a cornerstone reaction in organic and medicinal chemistry.[] The presented protocol is based on the well-established method of reacting an activated carboxylic acid derivative, specifically an acyl chloride, with a secondary amine (piperidine). This approach is widely used due to its efficiency and high yields.[][5]
Causality of Experimental Choices:
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Activation of the Carboxylic Acid: 3-Bromo-4-fluorobenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is necessary because the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. The acyl chloride is significantly more electrophilic, making it highly susceptible to nucleophilic attack by the amine.
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Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction.
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Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for this reaction. They are unreactive towards the acyl chloride and effectively dissolve the reactants. The absence of water is critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
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Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to manage the exothermic nature of the acylation and to minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure its completion.
Experimental Protocol:
Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromo-4-fluorobenzoic acid (1.0 eq).
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Suspend the acid in anhydrous dichloromethane (DCM).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
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Heat the mixture to reflux (approximately 40 °C) for 2-3 hours, or until the evolution of gas ceases.
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Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone
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In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
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Dissolve the crude 3-bromo-4-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the piperidine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (3-bromo-4-fluorophenyl)(piperidin-1-yl)methanone.
Caption: Workflow for the synthesis of (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone.
Applications in Research and Drug Development
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[6] Its inclusion can enhance binding to biological targets and improve pharmacokinetic properties. The benzoylpiperidine scaffold, in particular, is of significant interest in the development of central nervous system (CNS) active agents.
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Serotonin and Dopamine Receptor Ligands: The structurally related 4-(p-fluorobenzoyl)piperidine fragment is a crucial component of potent 5-HT2A serotonin receptor antagonists like ketanserin and altanserin.[2] These compounds are important tools in neuroscience research and have been investigated for their potential as atypical antipsychotics.[2] The specific substitution pattern of 3-bromo and 4-fluoro on the phenyl ring of the title compound suggests its potential as a modulator of serotonin or dopamine receptors, making it a valuable candidate for screening in CNS drug discovery programs.
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Anticholinesterase Agents: Piperidine derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[6] The nitrogen atom within the piperidine ring can interact with the anionic site of the enzyme, contributing to inhibitory activity.[6]
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General Medicinal Chemistry Scaffolding: As a readily synthesizable and modifiable scaffold, (3-bromo-4-fluorophenyl)(piperidin-1-yl)methanone can serve as a versatile starting material or intermediate in the synthesis of more complex molecules for a variety of therapeutic targets. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.
References
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Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine - PrepChem.com. PrepChem. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. MDPI. [Link]
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Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin. Catrin. [Link]
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Synthesis and antimicrobial activity of fluorobenzoic acid amides - ResearchGate. ResearchGate. [Link]
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Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. IJPSI. [Link]
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Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme Chemistry. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. IJNRD. [Link]
